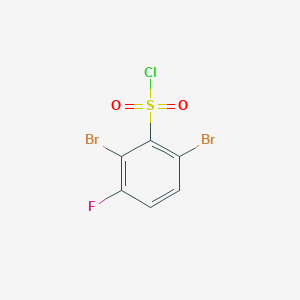

2,6-Dibromo-3-fluorobenzenesulfonyl chloride

Description

2,6-Dibromo-3-fluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by bromine substituents at the 2- and 6-positions and a fluorine atom at the 3-position of the benzene ring. The sulfonyl chloride (-SO₂Cl) functional group confers high reactivity, making it valuable in organic synthesis for introducing sulfonyl groups or as an intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

2,6-dibromo-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClFO2S/c7-3-1-2-4(10)5(8)6(3)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBITYDPEMXJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-3-fluorobenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,6-dibromo-3-fluorobenzene with chlorosulfonic acid. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The process often includes purification steps, such as recrystallization or distillation, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group can also undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include Lewis acids like aluminum chloride (AlCl3) or iron(III) bromide (FeBr3) as catalysts.

Nucleophilic Substitution: Typical reagents include amines, alcohols, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Scientific Research Applications

Synthesis of Biologically Active Compounds

2,6-Dibromo-3-fluorobenzenesulfonyl chloride serves as an important building block in the synthesis of various biologically active molecules. It has been utilized in the creation of:

- GABA Receptor Modulators : Research has indicated that derivatives of this compound can act on GABA receptors, which are crucial for neurotransmission and have implications in treating anxiety and other neurological disorders .

- Antimicrobial Agents : Studies have shown that halogenated benzenesulfonyl chlorides exhibit significant antimicrobial properties. Specifically, this compound has been investigated for its efficacy against various bacterial strains.

Agrochemical Development

The compound is also pivotal in developing new herbicides. Its sulfonyl chloride functionality allows it to react with various nucleophiles, leading to the formation of herbicidal agents that target specific pathways in plants.

- Case Study on Herbicide Synthesis : A patent outlines a method for synthesizing herbicide intermediates using this compound as a key reagent. The process involves multiple steps where the compound is reacted with various substrates to yield effective herbicides with high specificity and low toxicity to non-target species .

Case Study 1: Antimicrobial Screening

A comprehensive study evaluated the antimicrobial properties of halogenated benzenesulfonyl chlorides, including this compound. The findings indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Herbicidal Development

In a recent patent application, researchers described a novel synthetic route for producing herbicides using this compound. The study highlighted the compound's ability to selectively inhibit plant growth while minimizing environmental impact. This approach demonstrates the compound's utility in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2,6-dibromo-3-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in substitution reactions. The presence of bromine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Key Differences :

- Substitution Pattern : Fluorine atoms occupy the 2- and 6-positions, while bromine is at the 4-position (vs. bromine at 2 and 6, fluorine at 3 in the target compound).

- Electronic Effects : The electron-withdrawing fluorine atoms in the 2- and 6-positions enhance the electrophilicity of the sulfonyl chloride group compared to the target compound’s 3-fluorine substitution. This may accelerate nucleophilic substitution reactions .

- Applications : Both compounds are used in sulfonylation reactions, but the fluorine-rich analog is more suited for synthesizing fluorinated polymers or bioactive molecules requiring precise electronic tuning.

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

Key Differences :

- Functional Group : Contains a benzoyl chloride (-COCl) group instead of a sulfonyl chloride (-SO₂Cl). Benzoyl chlorides are less reactive toward nucleophiles but more prone to hydrolysis.

- Substituents : A chloro group at position 3 and a trifluoromethyl (-CF₃) group at position 3. The -CF₃ group introduces strong electron-withdrawing effects, stabilizing the intermediate during Friedel-Crafts acylation or amidation reactions .

- Hazard Profile: Limited safety data are available for this compound, whereas sulfonyl chlorides like 2,6-dibromo-3-fluorobenzenesulfonyl chloride typically require stringent handling due to their lachrymatory and corrosive nature .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : The target compound’s dual bromine substituents enable regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), while its fluorine atom moderates electronic effects for controlled reactivity .

- Emerging Applications : Fluorinated analogs (e.g., 4-bromo-2,6-difluorobenzenesulphonyl chloride) are gaining traction in photoredox catalysis and materials science due to their enhanced stability and electronic properties .

Notes on Evidence Limitations

- The available evidence lacks direct data on the target compound’s physicochemical properties (e.g., melting point, solubility). Comparisons rely on structural inferences and known behaviors of sulfonyl/benzoyl chlorides.

- Safety data for 3-chloro-5-(trifluoromethyl)benzoyl chloride are incomplete, highlighting the need for caution when extrapolating hazards to the target compound .

Biological Activity

2,6-Dibromo-3-fluorobenzenesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a benzene ring, along with a sulfonyl chloride functional group. This structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃Br₂ClFOS |

| Molecular Weight | 292.42 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzenesulfonate derivatives have shown efficacy against various bacterial strains, including Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest that they can be effective antibacterial agents without high cytotoxicity to human cells .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/L) | Cytotoxicity (IC50 mg/L) |

|---|---|---|

| This compound | TBD | TBD |

| Benzene sulfonate derivative A | 6.25 | >12.3 |

| Benzene sulfonate derivative B | TBD | TBD |

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. It may interact with specific molecular targets, leading to the disruption of bacterial cell functions. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing it to modify proteins or enzymes critical for bacterial survival .

Case Studies

-

Antibacterial Efficacy Against S. aureus

A study evaluated the antibacterial activity of fluoroaryl compounds against S. aureus. The results indicated that the presence of fluorine atoms significantly enhanced the antibacterial properties of related compounds. While specific data on this compound was not provided, its structural similarities suggest it may exhibit comparable effects . -

Cytotoxicity Assessment

In evaluating the cytotoxic effects of related benzenesulfonate derivatives on human lung fibroblasts (MRC-5), it was noted that while antimicrobial activity was potent, the cytotoxicity remained below harmful levels at certain concentrations. This balance is crucial for developing therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.